5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
5-(4-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core. Key structural attributes include:
- 2-Methyl group: Enhances steric effects and modulates electronic properties.
- 7-Carboxylic acid: Improves solubility and enables salt formation or conjugation.
This compound belongs to a class of imidazo[4,5-b]pyridines, which are explored in medicinal chemistry for their antitrypanosomal, antimalarial, and kinase inhibitory activities .
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-7-15-12-10(14(19)20)6-11(17-13(12)16-7)8-2-4-9(18)5-3-8/h2-6,18H,1H3,(H,19,20)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESUHCVVGMSBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core. One common approach is the condensation of 4-hydroxybenzaldehyde with 2-aminopyridine, followed by cyclization under acidic conditions. Subsequent steps may include methylation and carboxylation reactions to introduce the methyl group and carboxylic acid functionality, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of alcohols or other reduced carboxylic acid derivatives.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(4-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its phenyl group and carboxylic acid functionality make it a versatile tool for probing biological systems.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets can be harnessed to create therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-(4-Hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related analogs, emphasizing substituent positions, molecular properties, and functional groups.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Hydroxyphenyl vs. Carboxylic Acid vs. Amide/Carbohydrazide: Carboxylic acid derivatives (target, VI143) exhibit higher solubility in aqueous media, whereas amides (e.g., ) show improved cell permeability and stability .
Thioxo groups (VI143) may enhance π-π stacking interactions in protein binding pockets .
Synthetic Routes: Many analogs are synthesized via condensation reactions using 2,3-diaminoisonicotinic acid derivatives and substituted carboxylic acids or aldehydes under acidic conditions (e.g., H2SO4, acetic acid) . Carboxamide derivatives are typically prepared via coupling reactions using EDC/HOBt or similar reagents .
Biological Activity
5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is an intriguing compound within the imidazo[4,5-b]pyridine class, known for its diverse biological activities. This article delves into its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of 5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves several key steps:
- Formation of the Imidazo[4,5-b]pyridine Core : This is achieved through cyclization reactions involving 2-aminopyridine derivatives and carbonyl compounds under acidic or basic conditions.
- Functionalization : The introduction of the hydroxyphenyl group can be accomplished via electrophilic aromatic substitution, often using hydroxylating agents such as hydrogen peroxide.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Research indicates that 5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| LN-229 (Glioblastoma) | 1.8 | High antiproliferative activity |
| HCT-116 (Colorectal) | 3.2 | Moderate activity |
| NCI-H460 (Lung) | 2.0 | High activity |
| HeLa (Cervical) | 1.5 | Significant inhibition |
These results suggest that the compound selectively inhibits the proliferation of cancer cells, with varying degrees of efficacy across different types.
Antimicrobial Activity
In addition to its anticancer properties, the compound also demonstrates antimicrobial activity. A study assessed its efficacy against various bacterial strains:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate activity |
| Escherichia coli | 64 | Low activity |
The compound showed moderate effectiveness against Gram-positive bacteria while exhibiting lower efficacy against Gram-negative strains.
Case Studies and Research Findings
- Study on Antiproliferative Activity : A comprehensive investigation evaluated the antiproliferative effects of several imidazo[4,5-b]pyridine derivatives, including our compound of interest. The results indicated that substituents on the phenyl ring significantly influenced activity levels, with hydroxyl groups enhancing potency against certain cancer cell lines .
- Antimicrobial Mechanism Exploration : Another study focused on the mechanism of action for antimicrobial activity, suggesting that the compound interacts with bacterial enzymes crucial for cell wall synthesis . This interaction was confirmed through docking studies that modeled enzyme-ligand interactions.
- Kinase Inhibition Studies : Recent research highlighted the role of imidazo[4,5-b]pyridines as inhibitors of various kinases involved in cancer progression. The specific inhibition of GSK-3 and B-Raf kinases by derivatives of this compound was noted as a promising avenue for therapeutic development .
Q & A
Q. What are the standard synthetic routes for 5-(4-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?
The synthesis typically involves:
- Core formation : Cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic/basic conditions to form the imidazo[4,5-b]pyridine core .
- Functionalization : Methylation via methyl iodide (base-catalyzed) and carboxylation using CO₂ or carboxylating agents (e.g., chloroformates) .
- Purification : Preparative HPLC or silica gel chromatography to isolate the final product, as demonstrated in analogous imidazopyridine syntheses .
Q. How is the molecular structure of this compound characterized experimentally?
Key techniques include:
- X-ray crystallography : Resolves atomic arrangement and confirms bicyclic fused-ring geometry .
- Spectroscopy :
Q. What preliminary biological assays are recommended for assessing its bioactivity?
Initial screening should focus on:
- Enzyme inhibition : Dose-response assays (e.g., nanomolar IC₅₀ determination) against targets like cAMP PDE III or kinases .
- Receptor binding : Radioligand displacement assays to evaluate affinity for disease-relevant receptors (e.g., GPCRs) .
- Cytotoxicity : MTT assays on cancer cell lines to assess antiproliferative potential .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding its electronic properties?
Density Functional Theory (DFT) calculations can:
- Predict vibrational frequencies and compare with experimental IR/Raman data to validate structure .
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions for reaction design .
- Simulate UV-Vis spectra for photostability analysis, critical for drug development .
Q. What strategies optimize the yield of carboxylation reactions in its synthesis?
Optimization approaches include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxylation efficiency .
- Catalysts : Use of transition metals (e.g., Pd) in cross-coupling reactions for regioselective carboxylation .
- Temperature/pressure control : High-pressure CO₂ exposure (20–50 bar) improves carboxylation kinetics .
Q. How do structural modifications influence its enzyme inhibitory activity?
Structure-Activity Relationship (SAR) studies reveal:
- Positional isomerism : Carboxylic acid at 7-position (vs. 2-position) enhances binding to kinase ATP pockets .
- Substituent effects :
- The 4-hydroxyphenyl group improves solubility and hydrogen bonding with enzymes .
- Methyl at 2-position reduces steric hindrance, increasing target affinity .
- Table : Comparison of Analogues’ IC₅₀ Values
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent compound | cAMP PDE III | 12.3 | |
| 6-Bromo-7-carboxylic acid | cAMP PDE III | 8.7 | |
| 2-Ethyl derivative | Kinase X | 45.2 |
Q. How can contradictory data in biological activity studies be resolved?
Contradictions may arise from:
Q. Methodological Notes
- Synthetic Challenges : Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces reaction time for cyclization steps .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%) .
- Computational Tools : Software like Gaussian for DFT and AutoDock for molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
